[2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
Description
2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-QUINOLYLMETHANONE: is a complex organic compound with a unique structure that combines quinoline and piperazine moieties
Properties
IUPAC Name |
[2-(2,5-dimethylphenyl)-3-methylquinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O/c1-20-13-14-21(2)25(19-20)28-22(3)27(24-11-7-8-12-26(24)30-28)29(33)32-17-15-31(16-18-32)23-9-5-4-6-10-23/h4-14,19H,15-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPSKNXTBKFMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-QUINOLYLMETHANONE typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The piperazine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: : Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: : The compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogens, amines
Major Products
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline and piperazine derivatives
Scientific Research Applications
Chemistry
In chemistry, 2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-QUINOLYLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between quinoline and piperazine derivatives with biological macromolecules. It can also serve as a model compound for studying the metabolism and biotransformation of similar structures.
Medicine
In medicine, 2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-QUINOLYLMETHANONE has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone
- [4-Bromophenyl)-(2,4-dimethoxyphenyl)-methanone
- [4-Chlorophenyl)-(2,4-dimethoxyphenyl)-methanone
Uniqueness
Compared to similar compounds, [2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-QUINOLYLMETHANONE stands out due to its combined quinoline and piperazine structure. This dual functionality allows for a broader range of chemical reactions and potential applications in various fields. Its unique structure also provides opportunities for the development of new materials and pharmaceuticals with enhanced properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
